molecular formula C11H12N2O B1213653 2-(1H-imidazol-1-yl)-1-phenylethanol CAS No. 24155-47-3

2-(1H-imidazol-1-yl)-1-phenylethanol

Cat. No.: B1213653
CAS No.: 24155-47-3
M. Wt: 188.23 g/mol
InChI Key: NTWZHQAXJSJOIB-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-1-phenylethanol is a compound that features an imidazole ring attached to a phenylethanol moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol typically involves the reaction of imidazole with phenylethanol under specific conditions. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Formation of 2-(1H-imidazol-1-yl)-1-phenylketone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated phenylethanol derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1-phenylethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazole: The parent compound, known for its broad range of biological activities.

    1-Phenylethanol: A simpler analog without the imidazole ring, used in flavor and fragrance industries.

    2-Phenylimidazole: A compound with a similar structure but lacking the hydroxyl group.

Uniqueness: 2-(1H-imidazol-1-yl)-1-phenylethanol is unique due to the presence of both the imidazole ring and the phenylethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWZHQAXJSJOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946984
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-47-3
Record name 2-(1H-Imidazol-1-yl)-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-ethanol, alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 17.6 g (0.258 mol) of imidazole in 100 mL of absolute EtOH was treated with 0.6 mL (4.0 mmol) of pyridine and refluxed for 25 minutes. This was then treated dropwise with a solution of 31.06 g (0.258 mol) of styrene oxide and the solution heated at reflux overnight. The solvent was removed under reduced pressure and the residue taken up in Et2O and washed with H2O. A solid separated which was collected and dissolved in warm CHCl3 /EtOAc. The organic phase was washed with saturated NaCl and dried over MgSO4. Treatment of the filtrate with charcoal, filtering, and concentrating to 1/3 volume caused a solid to separate. There was collected 17.09 g (35% yield) of the product as a white solid, mp 146-148° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 189 (M+H+).
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
catalyst
Reaction Step One
Quantity
31.06 g
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

A solution of imidazole (47.0 g, 0.69 mol) in `super-dry` ethanol (175 ml) containing dry pyridine (3.0 ml) was stirred and heated to 75° when styrene oxide (80.0 g, 0.67 mol) was added dropwise at such a rate that the temperature of the reaction mixture was maintained at 80°-85°. Following the addition, the reaction mixture was stirred until the internal temperature had fallen to 50°. Isopropyl ether (300 ml) was then added to the reaction mixture, and the resulting mixture was poured into iced-water (1,000 ml). Separation of the resulting solid by filtration afforded the product which was washed with acetone (1×500 ml) and with ether (2×300 ml), to give 1-(2-hydroxy-2-phenylethyl)imidazole, m.p. 149°-151°.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives in treating infectious diseases?

A: Research suggests that this compound derivatives show promise as antifungal and antiprotozoal agents. One study explored the synthesis and antifungal activity of a series of these derivatives. [] Another study investigated their effectiveness against the parasite Trypanosoma cruzi, which causes Chagas disease. [] These findings indicate that further research into this class of compounds could lead to the development of novel treatments for fungal and parasitic infections.

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